molecular formula C7H8N2O B13901191 4-Amino-6-methylnicotinaldehyde

4-Amino-6-methylnicotinaldehyde

Cat. No.: B13901191
M. Wt: 136.15 g/mol
InChI Key: QCXQAACXFJDMND-UHFFFAOYSA-N
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Description

4-Amino-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the nitration of 6-methylnicotinaldehyde followed by reduction to introduce the amino group at the 4-position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-methylnicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-6-methylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-methoxypyrimidine: Similar in structure but contains a methoxy group instead of a methyl group.

    4-Amino-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group.

    4-Amino-2,6-dimethoxypyrimidine: Contains two methoxy groups at the 2 and 6 positions.

Uniqueness

4-Amino-6-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-amino-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-7(8)6(4-10)3-9-5/h2-4H,1H3,(H2,8,9)

InChI Key

QCXQAACXFJDMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C=O)N

Origin of Product

United States

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